molecular formula C28H22O2 B15425384 Phenanthrene, 9,10-bis(4-methoxyphenyl)- CAS No. 103162-61-4

Phenanthrene, 9,10-bis(4-methoxyphenyl)-

Cat. No.: B15425384
CAS No.: 103162-61-4
M. Wt: 390.5 g/mol
InChI Key: FXEBFUQNSWPHJZ-UHFFFAOYSA-N
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Description

Phenanthrene, 9,10-bis(4-methoxyphenyl)- (CAS 103162-61-4) is a polyaromatic hydrocarbon derivative with a phenanthrene core substituted at the 9 and 10 positions by 4-methoxyphenyl groups. Its molecular formula is C₃₀H₂₆O₄, with a molecular weight of 450.52 g/mol and a high hydrophobicity (LogP = 7.34) . The methoxy groups are electron-donating, influencing electronic properties and intermolecular interactions. The compound’s InChIKey (FXEBFUQNSWPHJZ-UHFFFAOYSA-N) and SMILES notation confirm its planar geometry and substituent orientation .

Synthesis involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, followed by purification via column chromatography (hexane/dichloromethane), yielding a white solid with a melting point consistent with literature (51.5 mg, 66% yield) . Its thermal stability is attributed to the bulky methoxyphenyl substituents, which hinder decomposition .

Properties

CAS No.

103162-61-4

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

9,10-bis(4-methoxyphenyl)phenanthrene

InChI

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28(27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3

InChI Key

FXEBFUQNSWPHJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

A. 9,10-Bis(4-methoxyphenyl)anthracene (C₃₀H₂₄O₄)

  • Core Structure : Anthracene (linear fused benzene rings) vs. phenanthrene (angular fused rings).
  • Properties : Anthracene derivatives exhibit blue-shifted UV-vis absorption compared to phenanthrene due to differing π-conjugation . Thermal stability is comparable (TGA/DSC data), but fluorescence quantum yields may differ .
  • Applications : Used in organic light-emitting diodes (OLEDs), whereas the phenanthrene derivative is explored for electrochromism .

B. 9,10-Bis(4-tert-butylphenyl)phenanthrene

  • Substituents : tert-Butyl groups (electron-donating but sterically bulky) vs. methoxy groups.
  • Electrochemical Behavior : tert-Butyl substituents reduce radical cation stability compared to methoxy groups, lowering electrogenerated chemiluminescence (ECL) efficiency (0.004 vs. unmeasured but predicted moderate for methoxy) .

C. 3,6-Dimethoxy-9,10-bis(4-methoxyphenyl)phenanthrene (CAS 60223-51-0)

  • Additional Substituents : Methoxy groups at 3 and 6 positions enhance solubility and electronic delocalization.
  • Applications: Potential as a precursor for conjugated polymers, with higher molecular weight (506.55 g/mol) and LogP (~7.5) .
Substituent Effects on Key Properties
Property 9,10-Bis(4-methoxyphenyl)phenanthrene 9,10-Bis(4-methoxyphenyl)anthracene 9,10-Bis(4-tert-butylphenyl)phenanthrene
Molecular Weight 450.52 438.50 554.74
LogP 7.34 ~6.5 (estimated) ~8.2
Thermal Stability High (decomposition >300°C) High (TGA data) Moderate
ECL Efficiency Moderate (predicted) Not reported 0.004
Synthetic Yield 66% 70–85% 45–60%
Electrochemical and Photophysical Behavior
  • Radical Stability : Methoxy groups enhance radical cation stability compared to tert-butyl substituents due to resonance donation, but less than pyrenyl groups (ECL efficiency: pyrenyl > methoxy > tert-butyl) .
  • Photocatalytic Degradation : Methoxy-substituted phenanthrenes may form intermediates like 9,10-phenanthrenedione under UV irradiation, similar to unsubstituted phenanthrene, but with slower degradation due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 9,10-bis(4-methoxyphenyl)phenanthrene, and how do reaction conditions influence yield?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing diaryl-substituted phenanthrenes. For example, 9,10-bis(4-methoxyphenyl)anthracene (structurally analogous) was synthesized via Suzuki coupling of 9,10-dibromoanthracene with 4-methoxyphenylboronic acid, achieving yields >80% under optimized conditions (Pd(PPh₃)₄ catalyst, THF/H₂O solvent, 80°C) . Key factors include catalyst loading, solvent polarity, and temperature control to minimize dehalogenation side reactions. Alternative routes like Ullmann coupling may require higher temperatures (120–160°C) and copper catalysts but are less efficient for bulky substituents.

Q. How can researchers characterize the electronic and thermal properties of this compound?

  • Methodological Answer :

  • UV-Vis/FL Spectroscopy : Solvatochromic shifts in UV-vis absorption (λmax ~350–400 nm) and fluorescence emission (λem ~450–500 nm) reveal π-conjugation extent and substituent effects. For example, 9,10-bis(4-methoxyphenyl)anthracene exhibits blue emission (Φf >0.52) with minimal solvent dependency, indicating weak intramolecular charge transfer .
  • Thermal Analysis : Thermogravimetric analysis (TGA) shows decomposition temperatures (Td) >300°C, attributed to steric stabilization by methoxy groups. Differential scanning calorimetry (DSC) confirms glass transition temperatures (Tg) relevant for OLED applications .

Advanced Research Questions

Q. How do substituent conjugation and steric effects influence electrochemical stability and electrogenerated chemiluminescence (ECL) efficiency?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile/benzene (1:1) demonstrates reversible reduction waves (E₁/₂ ≈ −2.1 V vs. SCE) and quasi-reversible oxidation (~+1.3 V). Increasing substituent conjugation (e.g., pyrenyl vs. phenyl groups) enhances radical cation stability, reducing decomposition during ECL. For phenanthrene derivatives, ECL efficiency via radical ion annihilation correlates with conjugation extent (ΦECL: 0.004–0.25) . Optimization strategies include:

  • Substituent Design : Bulky tert-butyl groups improve solubility and reduce aggregation-induced quenching.
  • Coreactant Selection : Benzoyl peroxide enhances ECL intensity under reductive conditions, enabling visible-light emission in ambient environments .

Q. What experimental approaches resolve contradictions in reported catalytic hydrogenation outcomes for phenanthrene derivatives?

  • Methodological Answer : Contradictions in hydrogenation efficiency (e.g., 9,10-dihydrophenanthrene synthesis) arise from catalyst choice and reaction monitoring:

  • Catalyst Screening : Nickel catalysts (Raney Ni) favor partial hydrogenation (e.g., 9,10-dihydrophenanthrene), while Pd/C may over-hydrogenate to decalin derivatives. Copper-chromium oxide offers selectivity under mild H₂ pressure (1–2 atm) .
  • Analytical Validation : Gas chromatography (GC) with flame ionization detection quantifies residual phenanthrene (<2% in optimized systems) to confirm minimal over-reduction .

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